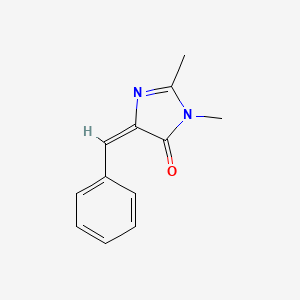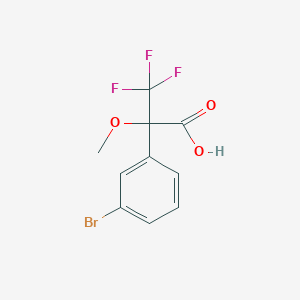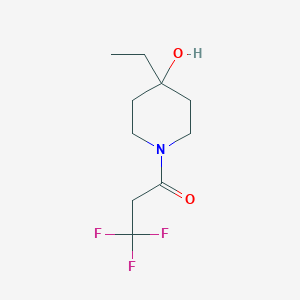![molecular formula C8H4BrF3N2O3S B15220584 6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate](/img/structure/B15220584.png)
6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate is a heterocyclic compound with the molecular formula C8H4BrF3N2O3S and a molecular weight of 345.09 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate involves several stepsThe reaction conditions typically require an inert atmosphere and room temperature storage
Chemical Reactions Analysis
6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate is used extensively in scientific research, particularly in the development of new pharmaceuticals and chemical compounds. Its applications include:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates.
Biological Studies: Employed in the study of biological pathways and molecular interactions.
Chemical Synthesis: Utilized in the synthesis of complex organic molecules for various research purposes.
Mechanism of Action
The mechanism of action for 6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate is not well-documented. its structure suggests that it may interact with specific molecular targets and pathways, potentially inhibiting or modifying their activity. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate can be compared to other pyridazine derivatives, such as pyridazinone and pyridazine-based compounds. These compounds share similar structural features but differ in their functional groups and biological activities . The unique trifluoromethanesulfonate group in this compound distinguishes it from other similar compounds, potentially offering different reactivity and applications.
Similar Compounds
- Pyridazinone derivatives
- Pyridazine-based compounds
- Other brominated heterocycles
These compounds exhibit a range of biological activities and are used in various research and industrial applications .
Properties
Molecular Formula |
C8H4BrF3N2O3S |
|---|---|
Molecular Weight |
345.10 g/mol |
IUPAC Name |
(6-bromopyrrolo[1,2-b]pyridazin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H4BrF3N2O3S/c9-5-3-6-7(1-2-13-14(6)4-5)17-18(15,16)8(10,11)12/h1-4H |
InChI Key |
ZCPURTCUPUWYAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CC(=CN2N=C1)Br)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyridine-4-carbonyl chloride](/img/structure/B15220505.png)

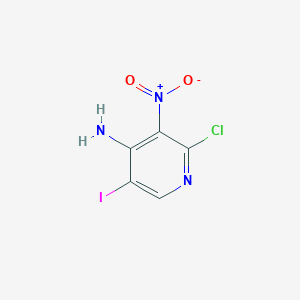
![7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B15220525.png)

![3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15220534.png)
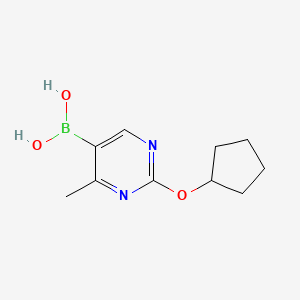



![tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B15220564.png)
